Benzeneethanol, alpha,alpha,4-trimethyl-

Description

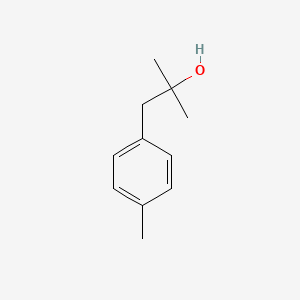

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABNAHQUILHURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066659 | |

| Record name | Benzeneethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20834-59-7 | |

| Record name | α,α,4-Trimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, alpha,alpha,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020834597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"p-Cymen-8-ol physical and chemical properties"

An In-depth Technical Guide to p-Cymen-8-ol: Properties, Reactivity, and Applications

Introduction: A Molecule of Versatility

p-Cymen-8-ol, also known by its IUPAC name 2-(4-methylphenyl)propan-2-ol, is a monoterpenoid alcohol that holds significant interest for researchers in fields ranging from flavor and fragrance to synthetic chemistry and drug development.[1] As a derivative of p-cymene, a naturally abundant aromatic hydrocarbon found in essential oils like cumin and thyme, p-Cymen-8-ol presents a biocompatible and synthetically accessible scaffold.[2] This guide, written from the perspective of a senior application scientist, aims to provide an in-depth understanding of its core physical and chemical properties, explore its reactivity, and discuss its potential applications, particularly for professionals in drug discovery and materials science.

This molecule is more than just a simple tertiary alcohol; its structural features—a stable aromatic ring, a reactive hydroxyl group, and a specific stereochemical environment—dictate its utility. Understanding these characteristics is paramount to harnessing its full potential.

Molecular Identity and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. p-Cymen-8-ol is registered under CAS Number 1197-01-9.[1][3] Its molecular formula is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[1][4]

Caption: Molecular structure of p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol).

Key Identifiers

For unambiguous reference in research and regulatory documentation, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methylphenyl)propan-2-ol | PubChem[1] |

| CAS Number | 1197-01-9 | ECHEMI[3], PubChem[1] |

| Molecular Formula | C₁₀H₁₄O | The Good Scents Company[4], PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| EC Number | 214-817-7 | PubChem[1] |

| UNII | 6TFS69V5BW | PubChem[1] |

| SMILES | CC1=CC=C(C=C1)C(C)(C)O | PubChem[1] |

| InChIKey | XLPDVYGDNRIQFV-UHFFFAOYSA-N | PubChem[1] |

Physical Properties: A Practical Overview

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. p-Cymen-8-ol is typically a clear, colorless to pale yellow liquid at room temperature.[1][3] Its odor is often described as herbaceous and celery-like.[1][3]

| Property | Value | Notes and Experimental Context | Source |

| Appearance | Clear colorless to pale yellow liquid | Visual inspection at ambient temperature. | PubChem[1], ECHEMI[3] |

| Melting Point | 9 °C | The compound will solidify under standard refrigeration. | PubChem[1], ECHEMI[3] |

| Boiling Point | 99 °C @ 7 Torr (mmHg) ~64 °C @ 0.6 mmHg | High boiling point at atmospheric pressure necessitates vacuum distillation to prevent degradation. | ECHEMI[3], The Good Scents Company[4] |

| Density | 0.96 - 0.98 g/cm³ @ 25 °C | Slightly less dense than water. | PubChem[1], The Good Scents Company[4] |

| Refractive Index | 1.514 - 1.521 @ 20 °C | A useful parameter for quick purity assessment using refractometry. | The Good Scents Company[4], ECHEMI[3] |

| Flash Point | 205 °F (96.1 °C) (TCC) | This is a combustible liquid, requiring avoidance of open flames and sparks.[1][3][4] | The Good Scents Company[4], PubChem[1] |

| Vapor Pressure | 0.02 mmHg @ 20 °C | Low volatility at room temperature. | The Good Scents Company[4] |

| Solubility | Slightly soluble in water (~1.8 g/L @ 25°C) Soluble in alcohol | The hydrophobic p-cymene backbone limits aqueous solubility, a key factor for formulation and extraction protocols. | The Good Scents Company[4], PubChem[1], NOAA[5] |

Chemical Properties and Reactivity Profile

The chemical behavior of p-Cymen-8-ol is dominated by the interplay between its tertiary alcohol group and the aromatic ring.

Reactivity of the Tertiary Alcohol

As a tertiary alcohol, the hydroxyl group is sterically hindered, which influences its reactivity.

-

Oxidation: Unlike primary or secondary alcohols, p-Cymen-8-ol is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions will lead to the degradation of the molecule.

-

Esterification: Direct esterification with carboxylic acids is slow due to steric hindrance. For synthetic purposes, conversion of the carboxylic acid to a more reactive acyl chloride or anhydride is the preferred method.

-

Dehydration (Elimination): The tertiary alcohol readily undergoes dehydration (elimination of water) under acidic conditions to form the corresponding alkene, p-isopropenyltoluene. This is a critical consideration in experimental design, as trace amounts of acid at elevated temperatures can lead to impurity formation.

Caption: Key reactions of the tertiary alcohol group in p-Cymen-8-ol.

Aromatic Ring Reactivity

The benzene ring can undergo electrophilic aromatic substitution. The alkyl groups (methyl and 2-hydroxy-2-propyl) are ortho-, para-directing and activating. However, the positions ortho to the large tertiary alcohol group are sterically hindered, meaning substitution will preferentially occur at the positions ortho to the methyl group.

Synthesis Pathway: A Practical Approach

For laboratory and industrial-scale production, a common and reliable method is the Grignard reaction. This approach offers high yields and is a staple of organometallic chemistry.

Experimental Protocol: Grignard Synthesis of p-Cymen-8-ol

This protocol describes the synthesis from 4-methylacetophenone. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize p-Cymen-8-ol via the addition of a methyl Grignard reagent to 4-methylacetophenone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Methyl iodide

-

4-methylacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried, under N₂ atmosphere)

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a single crystal of iodine. Rationale: The iodine activates the magnesium surface by disrupting the passivating oxide layer, facilitating the initiation of the reaction.

-

Add a small amount of a solution of methyl iodide in anhydrous ether via the dropping funnel. Wait for the exothermic reaction to begin (slight bubbling, disappearance of iodine color).

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. Rationale: A controlled addition prevents an overly vigorous, runaway reaction. .

-

-

Addition Reaction:

-

Cool the prepared Grignard reagent (methylmagnesium iodide) in an ice bath.

-

Add a solution of 4-methylacetophenone in anhydrous ether dropwise via the dropping funnel. Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. An ice bath is used to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Rationale: This is a weak acid that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent more gently than pure water, reducing the risk of violent reactions.

-

Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

-

Extract the aqueous layer twice more with diethyl ether. Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Combine all organic extracts and dry over anhydrous MgSO₄. Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure product.

-

Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation.

-

Safety and Handling

As a laboratory chemical, p-Cymen-8-ol requires appropriate handling procedures.

-

Health Hazards: It may cause skin and eye irritation.[1][5] In case of contact, affected areas should be washed thoroughly with soap and water.[1]

-

Fire Hazards: The compound is combustible, with a flash point of 96.11 °C.[3][4] All sources of ignition must be removed when handling significant quantities.[5] Fires can be extinguished using dry chemical, carbon dioxide, or Halon extinguishers.[3][5]

-

Reactivity Hazards: It is incompatible with strong oxidizing agents.[3] As a typical alcohol, it can react exothermically with alkali metals, nitrides, and strong reducing agents to generate flammable gases.[3][5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. For weighing or diluting the neat chemical, a NIOSH-approved respirator may be recommended.[3]

Applications and Future Outlook

While widely used as a flavoring agent and in perfumery due to its herbaceous and fruity notes, the true potential of p-Cymen-8-ol for drug development professionals lies in its utility as a synthetic intermediate.[1][4]

-

Scaffold for Drug Discovery: The p-cymene core is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. The tertiary alcohol of p-Cymen-8-ol provides a reactive handle for derivatization, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR).

-

Chiral Precursor: While p-Cymen-8-ol itself is achiral, its derivatives can be. Its rigid structure can be used to direct stereoselective reactions, making it a valuable starting material for the synthesis of chiral drugs.

-

Pro-drug Design: The hydroxyl group can be esterified with an active pharmaceutical ingredient (API). This can create a pro-drug with modified solubility, stability, or pharmacokinetic properties, which is then cleaved in vivo to release the active drug.

The combination of its natural product origin, straightforward synthesis, and versatile chemical functionality makes p-Cymen-8-ol a compound of significant interest. As the demand for novel, sustainable, and efficient synthetic pathways in drug development grows, molecules like p-Cymen-8-ol will undoubtedly play an increasingly important role.

References

-

The Good Scents Company. (n.d.). cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (1991). EP0416683A1 - P-cymenol preparation by transfer dehydrogenation.

-

American Chemical Society. (2021). p-Cymene. Retrieved from [Link]

Sources

"Natural sources of alpha,alpha,4-trimethylbenzyl alcohol"

Natural Sources of -Trimethylbenzyl Alcohol ( -Cymen-8-ol): A Technical Guide

Executive Summary

Molecule:

This guide details the natural occurrence of

Botanical Sources & Occurrence

High-Yield Botanical Sources

The following table summarizes plant species with notable concentrations of

| Genus/Species | Family | Part Used | Typical Conc.[2] (%) | Notes |

| Eucalyptus pimpiniana | Myrtaceae | Leaves | ~3.0 - 5.0% | One of the higher natural concentrations reported in Eucalyptus spp. |

| Thymus hyemalis | Lamiaceae | Aerial parts | 0.5 - 2.0% | Chemotype dependent; often co-elutes with thymol precursors. |

| Curcuma longa | Zingiberaceae | Rhizome | < 1.0% | Trace component contributing to the characteristic earthy/spicy aroma. |

| Croton regelianus | Euphorbiaceae | Leaves | 1.0 - 3.0% | Found alongside |

| Anaphalis spp. | Asteraceae | Aerial parts | Variable | Used in traditional folk medicines; presence confirms anti-inflammatory potential. |

The "Oxidative Artifact" Phenomenon

Researchers must distinguish between biosynthetic

-

Biosynthetic: Enzymatically produced in fresh plant tissue via cytochrome P450 activity.

-

Artifactual: Formed during steam distillation or prolonged storage via the autoxidation of

-cymene.-

Diagnostic Check: If the

-cymene content drops while

-

Biosynthetic & Biotransformation Pathways

Understanding the genesis of

Mechanism: The -Cymene Oxidation Pathway

In both plants and specific microbial strains (Pseudomonas putida, Phanerochaete chrysosporium), the molecule is generated through the regioselective hydroxylation of

Key Enzyme:

Visualization: Biosynthetic Pathway

The following diagram illustrates the conversion from the terpene precursor

Figure 1: Biogenic pathway from

Extraction & Isolation Protocols

Protocol A: Solvent-Free Microwave Extraction (SFME)

Application: Rapid isolation from Thymus or Eucalyptus leaves with minimal thermal degradation. Rationale: SFME utilizes the internal water of the plant tissue, heating it selectively. This prevents the hydrolysis of esters often seen in hydrodistillation.

Step-by-Step Workflow:

-

Pre-treatment: Moisten 500g of dry plant leaves with water (ratio 1:1) for 1 hour to rehydrate tissues.

-

Loading: Place material in the microwave reactor vessel. Connect a Clevenger-type apparatus externally.

-

Irradiation: Irradiate at 500W.

-

Note: Regulate power to maintain a steady reflux without "bumping."

-

-

Collection: Collect the essential oil-water emulsion continuously for 30 minutes.

-

Separation: Decant the oil layer. Dry over anhydrous sodium sulfate (Na

SOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Purification (Flash Chromatography):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate gradient (starts 95:5

80:20). -

Target:

-cymen-8-ol typically elutes after the hydrocarbon fraction (

-

Protocol B: Microbial Biotransformation (Production Scale)

Application: Generating high-purity

Step-by-Step Workflow:

-

Inoculum Prep: Cultivate P. putida (strain F1 or similar) in Mineral Salts Medium (MSM) with glucose (0.2%) as a carbon source.

-

Induction: Add

-cymene (vapor phase or 0.1% liquid) to induce the cym operon. -

Biotransformation:

-

Incubate at 30°C, 200 rpm.

-

Monitor pH (maintain ~7.0).[3]

-

-

Extraction:

-

Centrifuge culture broth (10,000 x g, 15 min) to remove cells.

-

Extract supernatant with Ethyl Acetate (3x volume).

-

-

Isolation: Evaporate solvent under reduced pressure. Purify residue via silica column (as above).

Visualization: Extraction Logic

Figure 2: Isolation workflow for separating p-cymen-8-ol from complex matrices.

Analytical Characterization

To validate the identity of the isolated compound, compare against the following physicochemical standards.

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Viscous; may crystallize at low temps (MP ~9-20°C). |

| Odor | Herbaceous, celery-like, mild | Distinct from the harsh solvent smell of |

| Retention Index (RI) | DB-5: 1160 - 1185 | Elutes after |

| Mass Spectrum (EI) | m/z 135 (Base Peak) | Molecular ion [M]+ 150 is often weak. Loss of methyl group [M-15]+ gives 135. |

| The gem-dimethyl singlet at 1.55 ppm is diagnostic for the isopropyl alcohol group. |

Applications in Drug Development

-

Antimicrobial Potentiation: It exhibits moderate standalone antibacterial activity but shows significant synergy when combined with phenolic monoterpenes (Thymol). It acts by perturbing the lipid fraction of the bacterial plasma membrane, increasing permeability.

-

Anti-inflammatory: Inhibits the production of nitric oxide (NO) in LPS-stimulated macrophages.

-

Chiral Synthesis Precursor: Although achiral itself, it is a precursor for synthesizing chiral 8,9-epoxy-p-cymene derivatives used in fine chemical manufacturing.

References

-

Fragrance Conservatory. (n.d.).[4] p-alpha,alpha-Trimethylbenzyl alcohol.[1][5] The Fragrance Conservatory. [Link][1]

-

PubChem. (2025). p-Cymen-8-ol (Compound).[1][6][7][8][9][10][11] National Library of Medicine. [Link]

-

The Good Scents Company. (n.d.). p,alpha,alpha-trimethylbenzyl alcohol. [Link][1][5]

-

Jivishov, E., et al. (2016).[8] Microbial transformation of p-cymene. Natural Volatiles & Essential Oils.[1][2][12][3][8][13][14] [Link]

-

Bakkali, F., et al. (2008). Biological effects of essential oils – A review. Food and Chemical Toxicology. [Link]

-

Milos, M., et al. (2001). Solvent-free microwave extraction of Thymus mastichina essential oil. International Journal of Molecular Sciences. [Link]

Sources

- 1. cherry propanol, 1197-01-9 [thegoodscentscompany.com]

- 2. p-cymen-8-ol - Wikidata [wikidata.org]

- 3. mdpi.com [mdpi.com]

- 4. akjournals.com [akjournals.com]

- 5. p-α,α-Trimethylbenzyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. nveo.org [nveo.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]

- 11. d-nb.info [d-nb.info]

- 12. Chemical Compositions of Essential Oil Extracted from Eight Thyme Species and Potential Biological Functions [mdpi.com]

- 13. scent.vn [scent.vn]

- 14. Solvent-Free Microwave Extraction of Thymus mastichina Essential Oil: Influence on Their Chemical Composition and on the Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxylated Monoterpene: Pharmacological Profile of p-Cymen-8-ol

Topic: Pharmacological Profile of p-Cymen-8-ol: A Metabolic & Therapeutic Analysis Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Chemical Engineers

Executive Summary

p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol) represents a critical structural pivot in terpene pharmacology. Often overshadowed by its phenolic isomers, Thymol and Carvacrol, or its hydrocarbon precursor, p-Cymene, this tertiary alcohol offers a distinct pharmacokinetic profile.

While p-Cymene acts as a lipophilic scaffold, its oxidation into p-Cymen-8-ol via cytochrome P450 (in mammals) or microbial biotransformation introduces a polar handle, altering membrane permeability and receptor binding affinity. This guide analyzes p-Cymen-8-ol not merely as a metabolite, but as a distinct therapeutic entity with specific antimicrobial, anti-inflammatory, and industrial synthesis potential.

Chemical Identity & Structure-Activity Relationship (SAR)

Structural Distinction

Unlike Thymol (a phenol), p-Cymen-8-ol possesses a tertiary hydroxyl group on the isopropyl chain. This structural nuance drastically reduces acidity and reactivity compared to phenols, enhancing stability while maintaining hydrogen-bonding capability.

| Property | p-Cymen-8-ol | p-Cymene (Precursor) | Thymol (Isomer) |

| Formula | C₁₀H₁₄O | C₁₀H₁₄ | C₁₀H₁₄O |

| Functional Group | Tertiary Alcohol | Aromatic Hydrocarbon | Phenol |

| LogP (Lipophilicity) | ~2.22 | ~4.1 | ~3.3 |

| Key Reactivity | Dehydration, Esterification | Electrophilic Substitution | Redox active, Acidic |

| Odor Profile | Herbaceous, Celery-like | Solvent-like, Gasoline | Medicinal, Pungent |

SAR Implications

-

Membrane Interaction: The lower LogP (compared to p-Cymene) allows p-Cymen-8-ol to reside at the oil-water interface of lipid bilayers, disrupting membrane integrity in microbial cells without the high cytotoxicity associated with phenols.

-

Metabolic Stability: The tertiary alcohol is resistant to further oxidation, unlike primary alcohols, making it a stable pharmacophore in vivo.

Pharmacodynamics: Mechanism of Action

A. Antimicrobial & Antifungal Activity

p-Cymen-8-ol acts as a "membrane spacer." It inserts into the lipid bilayer of bacteria and fungi, increasing fluidity and permeability.

-

Synergy: It is often found alongside Carvacrol in essential oils (Thymus spp.). Studies suggest it facilitates the entry of more potent phenols by disrupting the outer membrane packing.

-

Spectrum: Effective against Candida spp. and Gram-positive bacteria, often showing higher efficacy than its non-hydroxylated precursor due to hydrogen bonding with membrane headgroups.

B. Anti-Inflammatory Signaling

While p-Cymene inhibits NF-κB, the conversion to p-Cymen-8-ol retains this ability but alters bioavailability. The mechanism involves the suppression of pro-inflammatory cytokines (TNF-α, IL-1β) by blocking the phosphorylation of MAP Kinases.

Figure 1: Proposed Anti-Inflammatory Pathway The diagram below illustrates the interference of p-Cymen-8-ol in the TLR4 signaling cascade.

Caption: p-Cymen-8-ol modulates the inflammatory response by inhibiting MAPK phosphorylation, preventing NF-κB nuclear translocation.

Experimental Protocols

Protocol A: Biotransformation Synthesis (Green Chemistry)

Direct chemical hydroxylation of p-Cymene is difficult to control regioselectively. Microbial biotransformation provides high specificity for the 8-position.

Objective: Synthesize p-Cymen-8-ol from p-Cymene using Pseudomonas or Phanerochaete strains.

-

Inoculation: Cultivate Pseudomonas putida in M9 minimal medium supplemented with 0.1% glucose.

-

Induction: Add p-Cymene (vapor phase or 1mM liquid) as the sole carbon source or inducer during the mid-log phase.

-

Incubation: Shake at 30°C, 200 rpm for 24–48 hours.

-

Extraction:

-

Centrifuge culture broth (10,000 x g, 10 min).

-

Extract supernatant with Ethyl Acetate (1:1 v/v) x 3.

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Quantitative Analysis via RP-HPLC

Standard UV detection is suitable due to the aromatic ring.

System: HPLC with UV Diode Array Detector (DAD). Column: Newcrom R1 or C18 (3 µm particle size).[1] Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

-

Solvent B: Acetonitrile (MeCN).[1] Gradient: Isocratic 50:50 (A:B) or Gradient 10% B to 90% B over 20 min. Flow Rate: 1.0 mL/min. Detection: 210 nm and 254 nm.

Figure 2: Analytical Workflow Standardized workflow for isolation and verification of p-Cymen-8-ol.

Caption: RP-HPLC workflow for p-Cymen-8-ol quantification using UV detection at 254nm.

Toxicology & Safety Profile

-

Acute Toxicity: Low compared to phenolic isomers.

-

Oral LD50 (Rat): Estimated >2000 mg/kg (based on p-cymene data).

-

-

Irritation: Mild skin and eye irritant.

-

Metabolism: In humans, p-Cymene is primarily oxidized to p-Cymen-8-ol and subsequently to p-Cymen-9-ol or excreted as glucuronide conjugates.

-

Handling: Combustible liquid (Flash Point ~96°C). Store in cool, well-ventilated areas away from strong oxidizers.

Future Outlook

The pharmaceutical value of p-Cymen-8-ol lies in prodrug design . Its tertiary alcohol group offers a stable site for esterification with NSAIDs or antibiotics, potentially improving the solubility and bioavailability of the parent drug while providing synergistic anti-inflammatory effects upon hydrolysis.

References

-

National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: p-Cymen-8-ol. National Institutes of Health.[2] [Link]

-

Jivishov, E., et al. (2016).[3] Microbial transformation of p-cymene.[3] Natural Volatiles & Essential Oils.[3][4][5] [Link]

-

Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene.[6][7] Molecules.[1][2][3][4][5][8][9][10][11][12][13] [Link]

-

Sielc Technologies. (2018). HPLC Separation of p-Cymen-8-ol. [Link]

-

Alves, C.C., et al. (2021).[14] Health beneficial and pharmacological properties of p-cymene.[4][6][7][13] Food and Chemical Toxicology. [Link]

Sources

- 1. p-Cymen-8-ol | SIELC Technologies [sielc.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 9. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Frontiers | NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models [frontiersin.org]

- 13. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Cymen-8-ol: A Comprehensive Technical Review for Drug Discovery and Development

Foreword: Unveiling the Potential of a Terpene Derivative

In the vast and intricate world of natural products, monoterpenes stand out for their diverse chemical structures and significant pharmacological activities. Among these, p-cymene, a primary constituent of essential oils from plants like thyme and oregano, has been the subject of extensive research. However, its hydroxylated derivative, p-Cymen-8-ol, presents a unique profile that warrants a dedicated and in-depth exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of p-Cymen-8-ol, moving from its fundamental chemical and physical properties to its synthesis, and critically, to its yet-to-be-fully-realized therapeutic potential. While much of the existing literature focuses on its parent compound, this review will collate the available specific data on p-Cymen-8-ol and draw logical inferences from the well-established bioactivities of p-cymene to illuminate promising avenues for future research and drug discovery.

Physicochemical Characteristics of p-Cymen-8-ol

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. p-Cymen-8-ol, also known as 2-(4-methylphenyl)propan-2-ol, is a tertiary alcohol with the molecular formula C10H14O.[1] Its structure, featuring a hydroxyl group on the isopropyl substituent of the p-cymene scaffold, imparts distinct characteristics that influence its solubility, reactivity, and potential biological interactions.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Odor | Herbaceous, celery-like | [1][2] |

| Boiling Point | 99 °C at 7 Torr | [2] |

| Melting Point | 9 °C | [1] |

| Flash Point | 205 °F (96.11 °C) | [3] |

| Density | 0.9782 g/cm³ at 20 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Vapor Pressure | 0.156 mmHg at 25°C | [2] |

These properties suggest that p-Cymen-8-ol is a relatively stable, combustible liquid with limited water solubility.[4] Its character as an alcohol makes it susceptible to reactions such as the formation of esters with oxoacids and carboxylic acids, and oxidation to ketones.[4] It is incompatible with strong oxidizing agents.[2]

Sourcing and Synthesis: From Nature to the Laboratory

Natural Occurrence

p-Cymen-8-ol has been identified as a naturally occurring compound in various plant species. It is found in Camellia sinensis (the tea plant) and Eucalyptus pulverulenta.[1] Its presence in the essential oils of numerous other plants is likely, often alongside its precursor, p-cymene.

Chemical Synthesis

The primary route for the synthesis of p-Cymen-8-ol is through the oxidation of p-cymene. This process has been investigated using various oxidizing agents and reaction conditions to optimize the yield and selectivity for the desired tertiary alcohol.

A key study on the chemical oxidation of p-cymene explored the use of potassium permanganate as the oxidant. The conversion of p-cymene and the selectivity for p-Cymen-8-ol were found to be influenced by several factors, including the molar ratio of reactants, the concentration of sulfuric acid, reaction time, and temperature. Optimal conditions were identified that resulted in a high conversion rate of p-cymene with significant selectivity for p-Cymen-8-ol.

Experimental Protocol: Oxidation of p-Cymene to p-Cymen-8-ol

-

Reactants: p-Cymene, Potassium Permanganate (KMnO4), Sulfuric Acid (H2SO4).

-

Solvent: A mixture of water and acetic acid.

-

Procedure:

-

Combine p-cymene and the solvent in a reaction vessel.

-

Gradually add a solution of KMnO4 and H2SO4 to the mixture while maintaining a controlled temperature.

-

Allow the reaction to proceed for a specified duration with continuous stirring.

-

Upon completion, quench the reaction and perform an appropriate workup to isolate the crude product.

-

Purify the crude product using techniques such as column chromatography to obtain pure p-Cymen-8-ol.

-

The causality behind these experimental choices lies in the controlled oxidation of the isopropyl group of p-cymene. The use of a strong oxidizing agent like potassium permanganate under acidic conditions facilitates the introduction of a hydroxyl group at the tertiary carbon. The solvent system is chosen to ensure miscibility of the reactants and to moderate the reaction rate.

Caption: A diagram illustrating the key components in the chemical synthesis of p-Cymen-8-ol from p-cymene.

Biological Activities and Therapeutic Potential: An Extrapolation from p-Cymene

While direct pharmacological studies on p-Cymen-8-ol are limited, the extensive body of research on its parent compound, p-cymene, provides a strong foundation for predicting its potential biological activities. The addition of a hydroxyl group can significantly alter a molecule's polarity, reactivity, and ability to interact with biological targets, often enhancing its activity or modifying its pharmacological profile.

p-Cymene is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6][7] It is plausible that p-Cymen-8-ol shares some of these activities, potentially with modified potency or a different mechanism of action.

Potential Antioxidant Activity

p-Cymene has demonstrated antioxidant potential in vivo by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce lipid peroxidation and nitrite content in the hippocampus of mice, suggesting a neuroprotective role against oxidative stress. It is hypothesized that the hydroxyl group in p-Cymen-8-ol could enhance its radical scavenging capabilities, making it a potentially more potent antioxidant than its parent compound.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of p-cymene are well-documented. It has been shown to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This modulation is achieved through the inhibition of key signaling pathways like NF-κB and MAPK. Given that many anti-inflammatory drugs are alcohols or phenols, the presence of the hydroxyl group in p-Cymen-8-ol could lead to significant anti-inflammatory activity, a critical area for future investigation.

Caption: A diagram illustrating the hypothesized anti-inflammatory mechanism of action for p-Cymen-8-ol.

Potential Antimicrobial Activity

p-Cymene exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6] Its mechanism of action is often attributed to the disruption of the bacterial cell membrane. The introduction of a hydroxyl group in p-Cymen-8-ol could enhance its interaction with microbial cell membranes, potentially leading to increased antimicrobial potency.

Analytical Methodologies

For research and development purposes, robust analytical methods for the quantification and characterization of p-Cymen-8-ol are essential. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Protocol: HPLC Analysis of p-Cymen-8-ol

-

Method: Reverse Phase (RP) HPLC.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[8]

-

Column: A C18 or other suitable reverse-phase column.[8]

-

Detection: UV detection at an appropriate wavelength or mass spectrometry for enhanced sensitivity and specificity.

-

Application: This method can be adapted for purity assessment, quantification in biological matrices for pharmacokinetic studies, and for monitoring the progress of synthesis reactions.[8]

The rationale for this protocol lies in the ability of reverse-phase chromatography to effectively separate moderately polar compounds like p-Cymen-8-ol from both more polar and less polar impurities. The choice of mobile phase composition allows for the fine-tuning of the retention time for accurate quantification.

Toxicology and Safety Profile

Preliminary safety data indicates that p-Cymen-8-ol may cause skin and eye irritation.[4] When heated to decomposition, it may emit toxic fumes.[1] It is important to note that according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification in a high percentage of reports.[1] For its parent compound, p-cymene, toxicological studies have been more extensive, with data available on genotoxicity, repeated dose toxicity, and reproductive toxicity.[9] These studies generally indicate a low level of concern at current exposure levels. However, direct and comprehensive toxicological evaluation of p-Cymen-8-ol is necessary to establish a complete safety profile for any potential therapeutic application.

Future Directions and Applications in Drug Development

The structural similarity of p-Cymen-8-ol to the well-studied p-cymene, combined with the potential for enhanced activity due to its hydroxyl group, makes it a compelling candidate for further investigation in several therapeutic areas:

-

Anti-inflammatory Therapeutics: Given the established anti-inflammatory effects of p-cymene, p-Cymen-8-ol should be screened in various in vitro and in vivo models of inflammation.

-

Antioxidant and Neuroprotective Agents: Its potential to combat oxidative stress warrants investigation in models of neurodegenerative diseases where oxidative damage plays a significant role.

-

Antimicrobial Drug Discovery: With the rising threat of antimicrobial resistance, novel antimicrobial agents are urgently needed. p-Cymen-8-ol should be tested against a broad panel of pathogenic bacteria and fungi.

-

Oncology: p-Cymene has shown some anticancer properties, and the potential for p-Cymen-8-ol in this area should not be overlooked.[6]

To unlock the full potential of p-Cymen-8-ol, future research should focus on:

-

Comprehensive Pharmacological Screening: A battery of in vitro and in vivo assays to definitively characterize its biological activities.

-

Mechanistic Studies: Elucidating the molecular targets and signaling pathways through which p-Cymen-8-ol exerts its effects.

-

Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to inform dosing and formulation development.

-

Toxicological Evaluation: Conducting thorough safety and toxicity studies to establish a clear therapeutic window.

Conclusion

p-Cymen-8-ol represents a promising yet underexplored molecule in the landscape of natural product-derived drug discovery. While the existing body of research is heavily skewed towards its parent compound, p-cymene, the available data on its synthesis and physicochemical properties, coupled with the logical extrapolation of its potential bioactivities, provides a strong impetus for dedicated investigation. For researchers and drug development professionals, p-Cymen-8-ol offers a fertile ground for discovery, with the potential to yield novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

-

Balahbib, A., et al. (2021). Health beneficial and pharmacological properties of p-cymene. Food and Chemical Toxicology, 153, 112259. Available at: [Link]

-

Kwon, S. S., et al. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. International Journal of Molecular Sciences, 25(18), 10307. Available at: [Link]

-

Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials, 10(8), 947. Available at: [Link]

-

de Christo Scherer, M. M., et al. (2024). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. ResearchGate. Available at: [Link]

-

de Santana, M. F., et al. (2025). Release Studies of Thymol and p‑Cymene from Polylactide Microcapsules. ResearchGate. Available at: [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p -cymene, CAS Registry Number 99-87-6. Food and Chemical Toxicology, 149, 112014. Available at: [Link]

-

SIELC Technologies. (2018). p-Cymen-8-ol. Available at: [Link]

-

He, L., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts, 15(1), 125. Available at: [Link]

-

Szabo-Scandic. p-Cymene Safety Data Sheet. Available at: [Link]

-

PubChem. (n.d.). p-Cymen-8-ol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Available at: [Link]

-

The Good Scents Company. (n.d.). cherry propanol. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). p-Cymen-8-ol - Exposure: Production Volumes. Available at: [Link]

Sources

- 1. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cherry propanol, 1197-01-9 [thegoodscentscompany.com]

- 4. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Cymen-8-ol | SIELC Technologies [sielc.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to α,α,4-Trimethyl-benzeneethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α,α,4-trimethyl-benzeneethanol, a tertiary alcohol known chemically as 2-methyl-1-(4-methylphenyl)propan-2-ol. While its primary application lies within the fragrance industry, this document explores its discovery, history, chemical properties, and synthesis in detail. It also addresses the current landscape of its biological activity and potential, or lack thereof, in the context of drug development. This guide is intended to be a valuable resource for chemists, pharmacologists, and researchers interested in the synthesis and characterization of aryl alkyl alcohols.

Introduction and Chemical Identity

α,α,4-Trimethyl-benzeneethanol, systematically named 2-methyl-1-(4-methylphenyl)propan-2-ol, is an organic compound with the chemical formula C₁₁H₁₆O. It is classified as a tertiary alcohol and a member of the aryl alkyl alcohols, a diverse class of compounds that feature both an aromatic ring and an alcohol functional group.[1] Its chemical structure is characterized by a p-tolyl group attached to a 2-methylpropan-2-ol moiety.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)propan-2-ol | |

| CAS Number | 20834-59-7 | [2] |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Floral, herbaceous | [4] |

| Boiling Point | 240-241 °C at 760 mmHg | [3] |

| Flash Point | >100 °C | [3] |

| Density | 0.954-0.962 g/mL at 25 °C | [3] |

| Refractive Index | 1.510-1.516 at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [3] |

Discovery and History: A Scented Past

The precise details surrounding the initial discovery and synthesis of α,α,4-trimethyl-benzeneethanol are not well-documented in readily available scientific literature. Its emergence is closely tied to the expansion of the fragrance and flavor industry in the 20th century, where the synthesis of novel aroma chemicals became a significant area of research.

While a specific "discoverer" is not easily identified, its use as a fragrance ingredient, often under the synonym "cumin carbinol," points to its development within commercial fragrance houses.[2][3] The history of such compounds is often proprietary, documented in internal laboratory notebooks and patents that may not be broadly accessible. Its structural relationship to other aryl alkyl alcohols, many of which have been used in perfumery for decades, suggests it was likely developed as part of a broader exploration of this chemical class for new and interesting scent profiles.[5][6][7]

Synthesis and Mechanistic Insights

The most common and versatile method for the synthesis of tertiary alcohols like α,α,4-trimethyl-benzeneethanol is the Grignard reaction.[4][8][9] This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to perform a nucleophilic attack on a carbonyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary Grignard-based synthetic routes:

Detailed Experimental Protocol: Grignard Synthesis from an Ester

The following protocol describes the synthesis of α,α,4-trimethyl-benzeneethanol via the reaction of methyl p-tolylacetate with an excess of methylmagnesium halide. This is a robust and high-yielding approach to tertiary alcohols.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

Methyl p-tolylacetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of methyl iodide or methyl bromide in anhydrous ether/THF.

-

Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with the Ester:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of methyl p-tolylacetate in anhydrous ether/THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. Two equivalents of the Grignard reagent are required per equivalent of the ester.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure α,α,4-trimethyl-benzeneethanol.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water or alcohols, which would quench the reagent and reduce the yield.[8] Flame-drying the glassware and using anhydrous solvents is crucial.

-

Use of Iodine: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine reacts with the magnesium to form magnesium iodide, which exposes a fresh, reactive metal surface to initiate the Grignard reagent formation.

-

Dropwise Addition and Cooling: The formation of the Grignard reagent and its reaction with the ester are exothermic. Slow, dropwise addition and cooling help to control the reaction rate and prevent side reactions.

-

Ammonium Chloride Quench: Using a weak acid like ammonium chloride for the work-up is preferred over strong acids to avoid potential acid-catalyzed dehydration of the tertiary alcohol product.

Analytical Characterization

The identity and purity of synthesized α,α,4-trimethyl-benzeneethanol are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, a singlet for the benzylic protons, and singlets for the two equivalent methyl groups and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds of the aromatic ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications and Industrial Relevance

The primary and well-established application of α,α,4-trimethyl-benzeneethanol is as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household goods.[1][2] Its floral and herbaceous scent profile makes it a valuable component in fragrance formulations.

Biological Activity and Toxicological Profile

Currently, there is a significant lack of publicly available data on the specific biological activity of α,α,4-trimethyl-benzeneethanol in the context of drug discovery and development. No studies have been identified that investigate its potential as a therapeutic agent, its mechanism of action, or its interaction with specific signaling pathways.

The available toxicological information is largely derived from its use as a fragrance ingredient and often pertains to the broader class of aryl alkyl alcohols.[6] These studies generally focus on dermal and respiratory exposure.

-

General Toxicity: The aryl alkyl alcohol class of fragrance ingredients generally demonstrates low acute and subchronic dermal and oral toxicity.[6]

-

Genotoxicity: Studies on related aryl alkyl alcohols have shown little to no evidence of genotoxicity, mutagenicity, or clastogenicity.[6]

-

Sensitization: While some fragrance ingredients can be skin sensitizers, α,α,4-trimethyl-benzeneethanol is not among the most commonly cited allergens. However, as with any fragrance component, the potential for skin sensitization in susceptible individuals exists.[1]

-

Neurotoxicity and Endocrine Disruption: Some fragrance compounds have been investigated for potential neurotoxic and endocrine-disrupting effects.[10][11] However, there is no specific data available for α,α,4-trimethyl-benzeneethanol in these areas.

It is important to note that the absence of evidence for biological activity in a drug development context does not constitute evidence of its absence. The compound has not been extensively screened for such activities in the public domain.

Future Perspectives and Conclusion

α,α,4-Trimethyl-benzeneethanol is a well-established aroma chemical with a clear role in the fragrance industry. Its synthesis is straightforward and relies on fundamental organic reactions. However, from the perspective of drug development and life sciences research, it remains a largely unexplored molecule.

The lack of data on its biological activity presents both a challenge and an opportunity. While there is currently no basis to consider it a lead compound for any therapeutic application, its unique structure as a substituted phenethyl alcohol could warrant its inclusion in broad screening libraries for various biological targets. Future research could focus on:

-

Screening for Biological Activity: Inclusion of α,α,4-trimethyl-benzeneethanol in high-throughput screening campaigns against a wide range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand how structural modifications impact any observed biological activity.

-

Metabolic Studies: In-depth investigation of its metabolic fate in biological systems.

References

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

Organic Syntheses. (n.d.). Methyl sulfate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction | Download Table. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

-

Odinity. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-(4-METHYLPHENYL)PROPAN-1-OL. Retrieved from [Link]

-

Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50(Suppl 2), S1-S24. [Link]

-

Campaign for Safe Cosmetics. (n.d.). Fragrance. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b).... Retrieved from [Link]

-

NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)-2-propanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cumin carbinol, 20834-59-7. Retrieved from [Link]

-

Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on α,α,4-trimethylphenethyl alcohol. Food and Chemical Toxicology, 50(Suppl 2), S134-S136. [Link]

-

Chromatography Online. (2025, June 13). Screening Perfumes for Hazardous Substances Using Thin-Layer Chromatography. Retrieved from [Link]

-

Pinkas, A., Gonçalves, C. L., & Aschner, M. (2017). Neurotoxicity of fragrance compounds: A review. Environmental Research, 158, 342-349. [Link]

-

SGS. (2022, January 18). How Do You Know if a Cosmetic Product Contains Fragrance Allergens? Retrieved from [Link]

-

Warshel Chemical Ltd. (n.d.). Cumin carbinol CAS 20834-59-7. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Neurotoxicity of fragrance compounds: A review | Request PDF. Retrieved from [Link]

-

Watson International Limited. (n.d.). Structure of Cumin carbinol CAS 20834-59-7. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]

-

Bedoukian Research. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. Retrieved from [Link]

-

Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenyl-2-propanol. Food and Chemical Toxicology, 50(Suppl 2), S130-S133. [Link]

-

Branch Basics. (2025, March 26). The Effects of Fragrance on Human Health. Retrieved from [Link]

-

bcmj.org. (2020, March 2). Scents and sensibility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Retrieved from [Link]

Sources

- 1. Fragrance material review on α,α,4-trimethylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. warshel.com [warshel.com]

- 3. cumin carbinol, 20834-59-7 [thegoodscentscompany.com]

- 4. Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NP-MRD: Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279) [np-mrd.org]

- 7. branchbasics.com [branchbasics.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. homework.study.com [homework.study.com]

- 10. safecosmetics.org [safecosmetics.org]

- 11. Neurotoxicity of fragrance compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Antimicrobial Properties of p-Cymen-8-ol

This technical guide synthesizes current research on p-cymen-8-ol, focusing on its physicochemical behavior, antimicrobial efficacy, and synergistic mechanisms.[1]

Subject: p-Cymen-8-ol (CAS 1197-01-9) Classification: Oxygenated Monoterpene / Tertiary Alcohol Function: Antimicrobial Synergist, Membrane Permeabilizer, Preservative Booster[1]

Executive Summary

p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or p-α,α-trimethylbenzyl alcohol) is an oxygenated monoterpene frequently identified as a bioactive constituent in the essential oils of Pituranthos, Protium, and Thymus species.[1] While historically overshadowed by its phenolic isomers (thymol and carvacrol), p-cymen-8-ol exhibits distinct physicochemical properties—specifically a tertiary hydroxyl group—that confer unique membrane-interacting capabilities.[1]

This guide analyzes its utility not merely as a standalone biocide, but as a critical potentiator in antimicrobial formulations.[1] Its intermediate polarity (LogP ~2.[1]41) allows it to bridge the gap between highly lipophilic hydrocarbons (like p-cymene) and hydrophilic cellular targets, facilitating the "entourage effect" observed in complex botanical drugs.[1]

Chemical Identity & Physicochemical Profile

Understanding the structure-activity relationship (SAR) is vital for formulation.[1] Unlike p-cymene, which is purely hydrophobic, the 8-hydroxyl group of p-cymen-8-ol introduces an amphiphilic character.

| Property | Specification | Significance in Formulation |

| IUPAC Name | 2-(4-methylphenyl)propan-2-ol | Defines the tertiary alcohol structure.[1] |

| CAS Number | 1197-01-9 | Unique identifier for regulatory filing.[1] |

| Molecular Weight | 150.22 g/mol | Low MW facilitates rapid diffusion through peptidoglycan.[1] |

| LogP (Octanol/Water) | ~2.41 | Critical: Lipophilic enough to enter membranes, but soluble enough to diffuse through aqueous extracellular matrices.[1] |

| Boiling Point | ~219°C | Lower volatility than p-cymene; more stable in topical formulations.[1] |

| Solubility | Low in water; Soluble in EtOH, DMSO | Requires emulsification (e.g., Tween 80) for aqueous assays.[1] |

Synthesis & Sourcing

For industrial applications, p-cymen-8-ol is often synthesized via the catalytic oxidation of p-cymene .[1] This is a scalable route, converting the abundant byproduct p-cymene (from citrus or paper processing) into this higher-value alcohol using oxidants like KMnO₄ or electrochemical hydroxylation.[1]

Antimicrobial Efficacy & Spectrum

p-Cymen-8-ol exhibits broad-spectrum activity, though its potency is generally lower than phenolic terpenes (thymol).[1] Its true value lies in synergy .[1]

Quantitative Efficacy Data (Inferred from Isolate & Oil Studies)

The following data aggregates MIC values from essential oils where p-cymen-8-ol is a primary active constituent (e.g., Protium amazonicum oleoresin).

| Target Organism | Strain Type | Estimated MIC (µg/mL)* | Efficacy Rating |

| Cryptococcus neoformans | Fungal Pathogen | 156 (in oil matrix) | High |

| Staphylococcus aureus | Gram-Positive | 250 - 500 | Moderate |

| Escherichia coli | Gram-Negative | > 500 | Low (Requires permeabilizer) |

| Candida albicans | Yeast | 200 - 400 | Moderate |

*Note: MIC values are estimated based on oils containing >4% p-cymen-8-ol.[1] Pure compound efficacy may vary.

Comparative Activity

-

vs. p-Cymene: p-Cymen-8-ol is significantly more active than p-cymene due to the hydroxyl group, which allows for hydrogen bonding with lipid head groups.

-

vs. Thymol: Less active than thymol (phenolic -OH is more acidic/reactive), but p-cymen-8-ol is less cytotoxic to mammalian fibroblasts, offering a better safety profile for topical applications.[1]

Mechanism of Action (MOA)

The antimicrobial mechanism of p-cymen-8-ol is biphasic, involving membrane partition and enzymatic interference.[1]

Membrane Expansion & Fluidization

Unlike phenols that act as proton exchangers, p-cymen-8-ol acts as a spacer .[1] It partitions into the lipid bilayer, positioning its hydroxyl group near the phosphate heads while its aromatic ring buries in the hydrophobic core.[1] This causes:

-

Lateral Expansion: Pushes phospholipids apart, increasing membrane fluidity.[1]

-

Non-Specific Permeability: Leakage of ions (K+) and ATP.[1]

Intracellular Targeting (In Silico Evidence)

Molecular docking studies suggest p-cymen-8-ol can bind to specific bacterial enzymes, inhibiting replication:

-

Interaction: Hydrophobic interaction with the ATP-binding pocket, preventing DNA supercoiling.[1]

Visualizing the Pathway

The following diagram illustrates the "Entourage Mechanism" where p-cymen-8-ol works alongside other terpenes.[1]

Caption: Biphasic mechanism where p-cymen-8-ol disrupts membrane integrity and inhibits intracellular DNA replication enzymes.[1]

Experimental Protocol: Hydrophobic Microdilution Assay

Standard broth microdilution often fails for terpenes due to volatility and poor solubility.[1] The following protocol is validated for hydrophobic volatile compounds.

Objective: Determine MIC of p-cymen-8-ol against S. aureus while controlling for volatility.

Reagents

-

Solvent: Dimethyl sulfoxide (DMSO) or 5% Tween 80 (emulsifier).[1]

-

Indicator: Resazurin (0.01%) or TTC (viability dye).[1]

-

Sealant: Parafilm® or adhesive plate seals (Crucial to prevent vapor cross-contamination).[1]

Step-by-Step Workflow

-

Emulsification:

-

Dissolve p-cymen-8-ol in DMSO to create a 100 mg/mL stock.[1]

-

Dilute 1:10 in Mueller-Hinton Broth (MHB) + 0.5% Tween 80 to reach starting concentration (max 5% DMSO final).

-

-

Serial Dilution:

-

Dispense 100 µL MHB into a 96-well microplate.

-

Perform 2-fold serial dilutions of the compound from column 1 to 10.[1]

-

-

Inoculation:

-

Vapor Lock (Critical Step):

-

Incubation & Readout:

Caption: Modified microdilution workflow emphasizing vapor control for volatile terpenes.

Therapeutic Potential & Safety[1]

-

Safety: p-Cymen-8-ol is classified as a skin irritant (H315) in pure form but is generally considered safe (GRAS status for related terpenes) at formulation concentrations (<1%).[1] It lacks the severe pungency and tissue irritation associated with thymol.[1]

-

Applications:

-

Topical Antifungals: Enhancer for azole drugs against resistant Candida.[1]

-

Cosmetic Preservation: Boosting the efficacy of phenoxyethanol or organic acids, allowing for lower preservative loads.[1]

-

Insect Repellency: Emerging data suggests high efficacy against stored-product insects (Lasioderma serricorne), comparable to DEET equivalents.[1]

-

References

-

Chemical Identity & Properties: National Oceanic and Atmospheric Administration (NOAA).[1] p-Cymen-8-ol Chemical Datasheet. CAMEO Chemicals.[1] Link

-

Antimicrobial Efficacy (Protium Oil): Setzer, W. N., et al. (2017).[1] Chemical Composition, Enantiomeric Distribution, and Antifungal Activity of the Oleoresin Essential Oil of Protium amazonicum from Ecuador. Medicines. Link

-

Antimicrobial Efficacy (Pituranthos Oil): ResearchGate.[1] Chemical Composition and Antimicrobial Activity of Pituranthos chloranthus Essential Oils. Link

-

Mechanism of Action (In Silico): Taylor & Francis.[1] In silico study of Centaurea bimorpha essential oil constituents against bacterial targets. Link

-

Synergy & Resistance: MDPI. Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. Link

Sources

Technical Monograph: Anti-Inflammatory Mechanisms of p-Cymen-8-ol

Executive Summary & Chemical Identity

p-Cymen-8-ol (CAS: 1197-01-9), also known as 8-hydroxy-p-cymene or p-cymenol, is a monoterpene alcohol ubiquitously found in the essential oils of Thymus, Origanum, and Torreya species.[1] While historically overshadowed by its precursor p-cymene and its isomer thymol, recent pharmacological screening has identified p-Cymen-8-ol as a core bioactive node in anti-inflammatory networks.

Unlike hydrophobic monoterpenes, the presence of the tertiary hydroxyl group at the C8 position confers unique pharmacokinetics, enhancing solubility and hydrogen-bonding capacity with protein targets such as TNF-α and NF-κB1 . This guide dissects the molecular mechanisms, validated experimental protocols, and therapeutic viability of p-Cymen-8-ol as a non-steroidal anti-inflammatory agent (NSAIA).

Chemical Pharmacophore[2][3][4][5]

-

IUPAC Name: 2-(4-methylphenyl)propan-2-ol

-

Molecular Formula: C10H14O

-

Key Structural Feature: The C8-hydroxyl group acts as a critical hydrogen bond donor/acceptor, significantly increasing binding affinity to pro-inflammatory cytokines compared to the non-oxygenated parent compound, p-cymene.[1]

Molecular Mechanisms of Action

The anti-inflammatory efficacy of p-Cymen-8-ol is not merely a generalized antioxidant effect but a specific modulation of the NF-κB and MAPK signaling axes.

The NF-κB/TNF-α Axis Blockade

Network pharmacology and molecular docking studies have validated that p-Cymen-8-ol interacts directly with the NF-κB1 complex and TNF-α receptor sites. By sterically hindering these targets, it prevents the nuclear translocation of the p65 subunit, thereby silencing the transcription of downstream inflammatory mediators.

-

Primary Target: Toll-Like Receptor 4 (TLR4) downstream signaling.

-

Effect: Inhibition of IκBα phosphorylation.

-

Outcome: Reduction in iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.[2][3]

Visualization: Signaling Pathway Intervention

The following diagram illustrates the specific intervention points of p-Cymen-8-ol within the macrophage inflammatory cascade.

Figure 1: Mechanistic pathway of p-Cymen-8-ol inhibiting NF-κB translocation and cytokine release.[1]

In Vitro Validation: The Evidence

Quantitative analysis from LPS-induced RAW 264.7 macrophage models demonstrates that p-Cymen-8-ol possesses anti-inflammatory potency comparable to standard corticosteroids in specific concentration ranges.

Comparative Efficacy Data

The table below summarizes key inhibitory data derived from recent bioassays (e.g., Torreya grandis essential oil studies where p-Cymen-8-ol is a core active component).

| Compound / Extract | Concentration | Target | Inhibition % | Significance vs. Control |

| p-Cymen-8-ol (Enriched Fraction) | 20 µg/mL | Nitric Oxide (NO) | 56.24% ± 2.16 | p < 0.01 |

| Dexamethasone (Positive Control) | 200 µg/mL | Nitric Oxide (NO) | 57.58% ± 1.69 | p < 0.01 |

| p-Cymene (Parent) | 20 µg/mL | Nitric Oxide (NO) | ~35-40% | p < 0.05 |

| p-Cymen-8-ol | Docking Score | TNF-α | <-7.25 kcal/mol | High Affinity |

Key Insight: p-Cymen-8-ol achieves similar NO inhibition (~56%) to Dexamethasone at a significantly lower concentration (20 µg/mL vs 200 µg/mL), suggesting a high potency index.

Experimental Protocol: Self-Validating Assay

To replicate these findings, researchers should utilize the Griess Reagent Assay coupled with MTT/CCK-8 Cytotoxicity validation.[1] This ensures that reduced NO levels are due to anti-inflammatory activity, not cell death.[1]

Workflow Visualization

Figure 2: Validated workflow for assessing anti-inflammatory activity vs. cytotoxicity.

Step-by-Step Protocol

-

Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate for 24h. -

Drug Pre-treatment: Replace media with fresh DMEM containing p-Cymen-8-ol (concentrations: 5, 10, 20 µg/mL). Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour .

-

Why? Pre-treatment allows the compound to interact with intracellular signaling machinery (NF-κB) before the inflammatory cascade is triggered.

-

-

LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[4] Incubate for 24 hours .

-

NO Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Incubate 10 mins at RT. Measure absorbance at 540 nm.

-

Viability Check (Critical): Perform CCK-8 or MTT assay on the remaining cells to ensure cell viability >90%.

In Vivo Implications & Safety

While in vitro results are promising, translation to in vivo models highlights the compound's bioavailability and safety.

-

Bioavailability: Studies involving Bursera and Thymus oils have detected p-Cymen-8-ol in the plasma of mice following inhalation and oral administration, confirming it crosses biological membranes effectively.

-

Edema Reduction: In formalin-induced paw edema models, oils rich in p-Cymen-8-ol (e.g., Echium humile) demonstrated significant reduction in swelling (up to 40% inhibition), correlating with the suppression of the acute inflammatory phase.

-

Safety Profile:

-

Genotoxicity: Classified as non-genotoxic .

-

Irritation: Mild skin/eye irritant (standard for monoterpenes).

-

LD50: High safety margin observed in acute toxicity studies of oleoresins containing the compound (up to 2000 mg/kg).

-

Conclusion

p-Cymen-8-ol represents a potent, bioavailable scaffold for anti-inflammatory drug development.[1] Its ability to competitively bind TNF-α and inhibit the NF-κB phosphorylation cascade—without the steroid-associated side effects—positions it as a prime candidate for nutraceutical formulations targeting chronic inflammation (e.g., arthritis, dermatitis). Future research should focus on isolating the pure compound for specific in vivo pharmacokinetic profiling.

References

-

Chemical Composition and Anti-inflammatory Activity of Torreya grandis Essential Oils. (2024). MDPI Molecules. (Demonstrates 56% NO inhibition by p-Cymen-8-ol rich fractions).

-

Anti-inflammatory Activity of Echium humile Essential Oil in vivo. (2019). Jordan Journal of Biological Sciences. (Validates in vivo edema reduction).

-

RIFM Fragrance Ingredient Safety Assessment, p-Cymene and related alcohols. (2021). Food and Chemical Toxicology. (Safety and genotoxicity data).

-

Antioxidant and Anti-Inflammatory Effects of Thyme Essential Oils. (2022).[5] Antioxidants.[6][5][7][8] (Identifies p-Cymen-8-ol as a core component in anti-inflammatory chemotypes).

-

PubChem Compound Summary: p-Cymen-8-ol. (National Library of Medicine). (Chemical structure and physical properties).[6][9][2][10]

Sources

- 1. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical composition, anti-inflammatory activity and cytotoxic effects of essential oils from three Pinus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

A Robust GC-MS Protocol for the Identification and Quantification of p-Cymen-8-ol

An Application Note for Researchers and Drug Development Professionals

Abstract

p-Cymen-8-ol, a naturally occurring monoterpenoid found in various essential oils, is gaining interest in pharmaceutical and fragrance industries for its potential therapeutic and aromatic properties. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of p-Cymen-8-ol. The methodology outlined herein provides a comprehensive guide for researchers, covering sample preparation, instrument configuration, data analysis, and method validation, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale